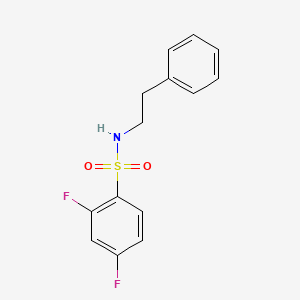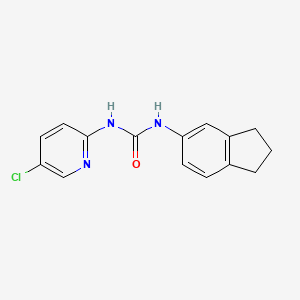
N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
説明
N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, commonly known as "INDU" is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. INDU belongs to the class of urea derivatives and is a potent inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO). IDO is an immunomodulatory enzyme that plays a crucial role in regulating the immune response, and its inhibition has been shown to have therapeutic benefits in various diseases.
作用機序
INDU's mechanism of action involves the inhibition of N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, which catalyzes the conversion of tryptophan to kynurenine. The depletion of tryptophan and the accumulation of kynurenine have been shown to promote immune tolerance and suppress the anti-tumor immune response. By inhibiting N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, INDU restores tryptophan levels and reduces kynurenine levels, leading to enhanced immune activation and anti-tumor immunity.
Biochemical and Physiological Effects:
INDU's biochemical and physiological effects are primarily related to its inhibition of N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. Inhibition of N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to enhance the anti-tumor immune response, reduce tumor growth, and improve the efficacy of chemotherapy and immunotherapy. In addition, N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibition has been shown to suppress autoimmunity and inflammation, making INDU a potential therapeutic agent for autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of using INDU in lab experiments is its potency and specificity for N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibition. INDU has been shown to be a highly selective N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibitor, with minimal off-target effects. In addition, INDU's synthetic nature allows for easy modification and optimization of its chemical properties. However, one of the limitations of using INDU in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for INDU research, including the development of more potent and selective N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibitors, the optimization of INDU's chemical properties to improve its solubility and bioavailability, and the evaluation of INDU's therapeutic potential in various diseases. In addition, further research is needed to elucidate the molecular mechanisms underlying INDU's effects on immune cells and its potential interactions with other drugs. Overall, INDU represents a promising therapeutic agent with significant potential for the treatment of cancer and autoimmune diseases.
科学的研究の応用
INDU has been extensively studied for its potential therapeutic applications, particularly in cancer and autoimmune diseases. In cancer, N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is overexpressed in tumor cells and promotes immune evasion, leading to tumor progression. INDU's ability to inhibit N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to enhance the anti-tumor immune response and improve the efficacy of chemotherapy and immunotherapy. In autoimmune diseases, N-(5-chloro-2-pyridinyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is involved in the regulation of immune tolerance, and its inhibition has been shown to suppress autoimmunity and inflammation.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-12-5-7-14(17-9-12)19-15(20)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEAJECAQDPRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



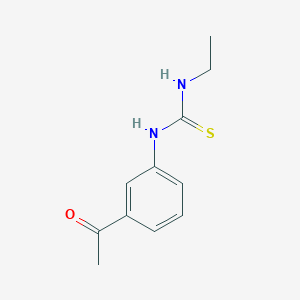

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4286590.png)


![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4286606.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B4286609.png)
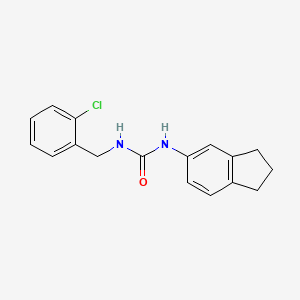
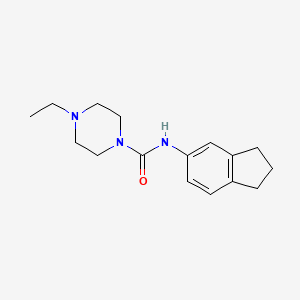
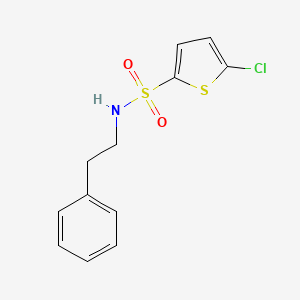
![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)
